
2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a butoxycarbanilate moiety. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride typically involves the reaction of 2-(Diethylamino)ethanol with o-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Reaction Scheme:
- 2-(Diethylamino)ethanol + o-butoxycarbonyl chloride → 2-(Diethylamino)ethyl o-butoxycarbanilate
- 2-(Diethylamino)ethyl o-butoxycarbanilate + HCl → this compound
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the butoxycarbanilate moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: These reactions produce oxidized or reduced forms of the compound, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride
- 2-(Diethylamino)ethyl methacrylate hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
Uniqueness
2-(Diethylamino)ethyl o-butoxycarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Propiedades
Número CAS |
32223-75-9 |
|---|---|
Fórmula molecular |
C17H29ClN2O3 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-[(2-butoxyphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-13-21-16-11-9-8-10-15(16)18-17(20)22-14-12-19(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3,(H,18,20);1H |
Clave InChI |
JVHAAPZFHJUKPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)OCC[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



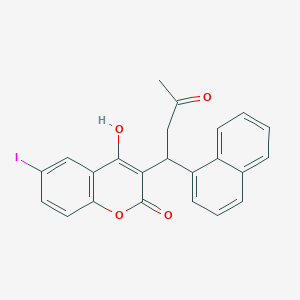
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
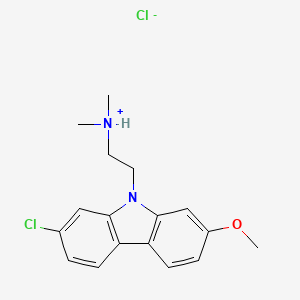

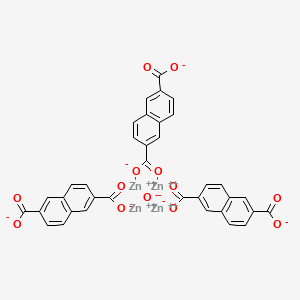

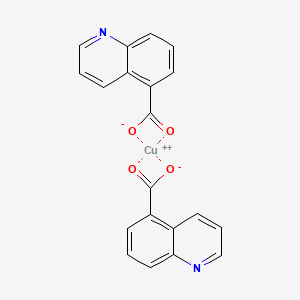
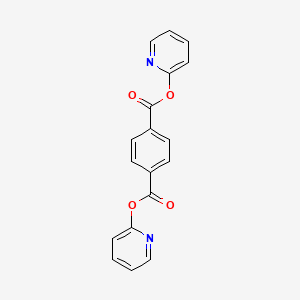
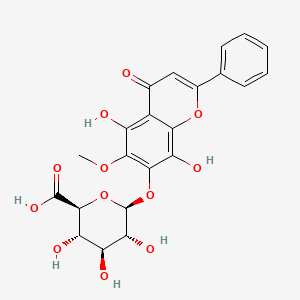
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)
